molecular formula C7H7BrO2S B1630449 Ethyl 5-bromothiophene-2-carboxylate CAS No. 5751-83-7

Ethyl 5-bromothiophene-2-carboxylate

Cat. No.: B1630449
CAS No.: 5751-83-7
M. Wt: 235.1 g/mol
InChI Key: PZNHMXAOMDQLLE-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-2-carboxylate (CAS: 5751-83-7) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol. It is a light orange to yellow-green liquid at room temperature and serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate bioactive thiophene analogs . Its structure features a bromine atom at the 5-position of the thiophene ring and an ethyl ester group at the 2-position, which enhances its reactivity in coupling reactions and modulates physicochemical properties like lipophilicity and solubility .

Recent studies highlight its role in synthesizing antibacterial agents. For example, derivatives such as 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) demonstrated exceptional activity against extensively drug-resistant (XDR) Salmonella Typhi (MIC: 3.125 mg/mL), outperforming standard antibiotics like ciprofloxacin .

Preparation Methods

Direct Electrophilic Bromination of Ethyl Thiophene-2-Carboxylate

The most extensively documented method for synthesizing ethyl 5-bromothiophene-2-carboxylate involves electrophilic bromination of the parent ethyl thiophene-2-carboxylate. Building on methodologies described by Thieme Chemistry, this approach leverages the electron-rich thiophene ring to facilitate regioselective bromination at the 5-position.

Reaction Conditions and Optimization

The bromination is conducted in dichloromethane at 0–5°C using molecular bromine (Br₂) as the electrophilic agent. These low temperatures suppress side reactions such as dibromination or alkyl group migration, which are common challenges in thiophene functionalization. The reaction achieves near-quantitative yields (94–96%) when performed under strict temperature control, as evidenced by the isolation of this compound with a purity >99% after recrystallization.

A critical parameter is the molar ratio of bromine to substrate . While stoichiometric Br₂ (1:1) suffices for monosubstitution, excess bromine (1.05:1) ensures complete conversion, particularly when the starting material contains electron-donating substituents that deactivate the ring. The selectivity for the 5-position arises from the directing effect of the electron-withdrawing carboxylate group at position 2, which polarizes the thiophene π-system to favor electrophilic attack at the para position.

Alternative Synthetic Routes and Methodological Variations

One-Pot Bromination-Oxidation-Esterification Strategy

Adapting methodologies from chlorination protocols, a hypothetical pathway for this compound synthesis could involve:

  • Bromination of 2-thiophenecarboxaldehyde to 5-bromo-2-thiophenecarboxaldehyde using Br₂ in dichloromethane at −5–25°C.
  • Oxidation of the aldehyde intermediate to 5-bromothiophene-2-carboxylic acid via basic hydrogen peroxide or sodium hypochlorite.
  • Esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to yield the target ester.

While this route remains speculative for brominated analogs, analogous chlorination procedures achieve 92% purity in the final acid product, suggesting potential applicability to bromine systems. Key challenges include controlling oxidation selectivity and minimizing decarboxylation during esterification.

Physicochemical Properties and Analytical Characterization

This compound exhibits distinct physical properties critical for its handling and application:

Property Value
Boiling point 94–96°C at 4 mmHg
Density 1.572 ± 0.06 g/cm³
Refractive index (n₂₀⁰) 1.560–1.564
λₘₐₛ (hexane) 277 nm

The compound’s slight water solubility (logP ≈ 2.8) necessitates hydrophobic solvents for extraction, while its stability in dark, anhydrous conditions aligns with storage recommendations for brominated aromatics. Chromatographic analyses (HPLC, TLC) confirm the absence of regioisomers when synthesized via the direct bromination method.

Purification and Isomer Control

Post-synthetic purification often requires addressing potential byproducts like 3-bromothiophene-2-carboxylate isomers . Patent CN108929306B discloses catalytic methods using Pd/LiOH/KOH in ethanol at 70°C to selectively dehalogenate undesired isomers, achieving final purities >99.9%. This approach, while developed for 3-bromothiophene, is adaptable to carboxylate systems by modulating catalyst loading (0.05:1 Pd-to-substrate ratio).

Industrial-Scale Considerations and Yield Optimization

Scaled production demands attention to:

  • Solvent recovery : Dichloromethane’s low boiling point (40°C) enables efficient distillation reuse, reducing costs.
  • Waste management : Residual Br₂ is quenched with sodium sulfite post-reaction, generating NaBr and H₂SO₄ for neutralization.
  • Catalyst recycling : Pd-based catalysts in purification steps exhibit 85% activity retention over five cycles, per industrial trials.

Chemical Reactions Analysis

Ethyl 5-bromothiophene-2-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Synthetic Organic Chemistry

Key Intermediate in Synthesis
Ethyl 5-bromothiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of diverse thiophene derivatives, which are crucial for developing pharmaceuticals and agrochemicals. Its ability to facilitate the creation of complex molecular structures makes it invaluable in organic synthesis .

Case Study: Synthesis of Thiophene Derivatives
Recent research has demonstrated the successful synthesis of various thiophene-based molecules using this compound as a starting material. For instance, the compound has been employed in Suzuki cross-coupling reactions to produce novel antibacterial agents with promising activity against resistant strains of bacteria like Salmonella Typhi .

Potential Biological Activities
this compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. This makes it a candidate for new drug development .

Case Study: Antibacterial Activity
A recent study highlighted the antibacterial efficacy of derivatives synthesized from this compound. Among these, specific compounds exhibited significant activity against multi-drug resistant bacteria, indicating their potential as therapeutic agents .

Polymer Chemistry

Incorporation into Polymer Matrices
In polymer chemistry, this compound can be integrated into polymer matrices to enhance material properties. This incorporation improves the performance of coatings and adhesives, making them more effective for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 5-bromothiophene-2-carboxylate and its derivatives often involves interaction with biological macromolecules. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth. Molecular docking studies have shown that these compounds can effectively bind to the active sites of bacterial enzymes, leading to their antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Ester Group Variations :

  • Replacing the ethyl ester (COOEt) with a methyl group (COOMe) in methyl 5-bromothiophene-2-carboxylate reduces molecular weight (221.07 vs. 235.10) and may alter solubility. Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability in biological systems .
  • The carboxylic acid analog (5-bromothiophene-2-carboxylic acid) lacks the ester group, increasing polarity and reducing suitability for cross-coupling reactions but enabling coordination with metal ions .

Substituent Effects: The 5-butyl derivative (ethyl 5-butylthiophene-2-carboxylate) replaces bromine with a long alkyl chain, significantly lowering molecular weight (212.31) and shifting applications toward material science due to altered electronic properties .

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Product Application Reference
This compound Suzuki-Miyaura coupling 72–85 Antibacterial agents (e.g., 4F)
Mthis compound Homo-coupling 68–90 Bio-based polymers
5-Bromothiophene-2-carboxylic acid Esterification N/A Coordination complexes
  • Suzuki-Miyaura Coupling : this compound demonstrates high reactivity in coupling with arylboronic acids, yielding derivatives with potent antibacterial activity (e.g., 4F, MIC: 3.125 mg/mL). The ethyl group may stabilize intermediates during catalysis compared to methyl analogs .
  • Homo-Coupling : Mthis compound is utilized in transition-metal-mediated homo-coupling to synthesize bithiophene dicarboxylic acids, though this process generates significant metal waste .

Pharmacokinetic and ADME Profiles

Boiled egg plots (ADME evaluation) indicate that this compound derivatives (4A–4G) generally exhibit moderate gastrointestinal absorption and blood-brain barrier penetration, with logP values ranging from 2.1 to 3.5 . Comparatively, methyl esters may show reduced bioavailability due to higher polarity.

Biological Activity

Ethyl 5-bromothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and case studies.

This compound can be synthesized through various methods, including the Suzuki cross-coupling reaction. The compound is characterized by its light orange to yellow clear liquid appearance, with a boiling point of 175 °C and a density of 1.55 g/cm³ .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli .
  • Spasmolytic Activity : Research indicates that certain derivatives exhibit spasmolytic effects on isolated rat duodenum tissues. The most potent derivative showed an effective concentration (EC50) of 1.26 µM, indicating strong muscle relaxation capabilities .
  • Antiviral Properties : this compound has been investigated for its potential as an anti-HIV agent. Its derivatives have shown promise in inhibiting viral replication .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of various thiophene derivatives, this compound derivatives were tested against Salmonella Typhi. The results indicated that certain compounds exhibited strong binding affinities to bacterial enzymes, suggesting their potential as effective antibacterial agents .

Case Study 2: Spasmolytic Activity

A detailed evaluation of the spasmolytic activity of phenethyl derivatives of this compound revealed significant muscle relaxation effects. The study measured EC50 values for multiple compounds, with the most effective showing an EC50 value of 1.26 µM, demonstrating its potential therapeutic application in gastrointestinal disorders .

Table 1: Biological Activity Summary

Activity Type Result Reference
AntimicrobialMIC against S. aureus: 32 µg/mL
SpasmolyticEC50: 1.26 µM
Anti-HIVInhibitory effect observed
Anti-inflammatoryPromising results

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 5-bromothiophene-2-carboxylate?

this compound is typically synthesized via halogenation or esterification of thiophene derivatives. A key method involves reacting 2-bromothiophene with a carboxylating agent in the presence of a catalyst system (e.g., Fe(acac)₃ in CCl₄–CH₃OH). However, this reaction may produce mixed halogenated by-products (e.g., chloro derivatives) due to competing substitution pathways. Researchers should monitor reaction conditions (temperature, solvent polarity) and employ purification techniques like column chromatography to isolate the target compound .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the ester group and bromine substitution pattern.
  • Mass spectrometry (MS) : High-resolution MS (exact mass: 233.9621 g/mol) verifies molecular weight and isotopic patterns consistent with bromine .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) provides definitive structural confirmation, as demonstrated in Acta Crystallographica reports .

Advanced Research Questions

Q. How can researchers address unexpected by-products (e.g., chloro derivatives) during synthesis?

The formation of chloro by-products (e.g., methyl 5-chlorothiophene-2-carboxylate) during bromothiophene reactions arises from competing halogen exchange in the presence of chloride ions. To mitigate this:

  • Use rigorously anhydrous solvents to minimize residual HCl.
  • Optimize catalyst systems (e.g., Fe(acac)₃ vs. Mo-based catalysts) to favor bromine retention .
  • Employ GC-MS or HPLC to track reaction progress and identify by-products early.

Q. What role does this compound play in organic photovoltaic materials?

This compound serves as a critical building block in π-conjugated polymers for organic solar cells. For example, it is used to synthesize diketopyrrolopyrrole (DPP)-based polymers like DPP(CT)₂, which exhibit broad light absorption and high charge mobility. The bromine atom facilitates cross-coupling reactions (e.g., Stille coupling) to link thiophene units, enhancing electron delocalization in the polymer backbone .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides atomic-level resolution of bond angles, torsion angles, and packing motifs. For instance, Acta Crystallographica Section E reports bond angles (e.g., C4–C5–Br1 = 126.6°) and torsion data critical for validating computational models. SHELX software is widely used for refinement, particularly for small-molecule structures, ensuring high precision in structural assignments .

Q. What strategies optimize the regioselectivity of bromination in thiophene carboxylate derivatives?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : The ester group at the 2-position directs electrophilic bromination to the 5-position due to its electron-withdrawing effect.
  • Catalyst choice : Mo-containing catalysts may enhance selectivity compared to Fe-based systems.
  • Computational modeling : DFT calculations can predict reactive sites and guide experimental design .

Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. MS) for this compound?

Contradictions may arise from impurities or isotopic interference. Recommended steps:

  • Cross-validate with complementary techniques (e.g., IR for functional groups).
  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap.
  • Re-measure MS under different ionization conditions (e.g., ESI vs. EI) to confirm molecular ion peaks .

Q. Methodological Considerations

  • Experimental design : Include control reactions to isolate variables (e.g., catalyst absence) and identify side-reaction pathways.
  • Data interpretation : Use software like SHELXL for crystallographic refinement and Gaussian for computational modeling to align experimental and theoretical data .
  • Safety protocols : Handle brominated intermediates in fume hoods with appropriate PPE, referencing safety data sheets for halogenated compounds .

Properties

IUPAC Name

ethyl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHMXAOMDQLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345594
Record name Ethyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-83-7
Record name Ethyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

2-Bromo-5-thiophenecarboxylic acid (500 mg) was dissolved in ethanol (5 mL), conc. sulfuric acid (50 μL) was added and the mixture was heated under reflux for 4 hrs. Conc. sulfuric acid (50 μL) was further added and the mixture was heated under reflux for 5 hrs. Then, the mixture was allowed to return to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and hexane as an eluent. The solvent was evaporated from the eluent to give the title compound (500 mg) as a yellow oil.
Quantity
500 mg
Type
reactant
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5 mL
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50 μL
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50 μL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 1.092 g (5.7157 mmol) of 5-bromothiophene-2-carboxaldehyde was added sequentially, 1.507 g (30.75 mmol) sodium cyanide, 60 ml ethanol, 602.5 mg (10.04 mmol) of acetic acid and 10.62 g (122.16 mmol) of manganese dioxide. This mixture was stirred at room temperature for 24 hours, then filtered through celite and the residue washed several times with ether. The combined filtrates were concentrated, then the residue taken up in water and extracted with 3×75 ml ether. Combined ether extracts were washed with saturated NaHCO3, saturated NaCl, dried (MgSO4), concentrated in vacuo and kugelrohr distilled (70° C.; 0.1 mm) to give the captioned compound as a pale yellow oil. PMR (CDCl3): δ1.3 (3H, t, J~7 Hz), 4.35 (2H, t, J~7 Hz), 7.12 (1H, d, J~4 Hz), 7.6 (1H, d, J~4 Hz).
Quantity
1.092 g
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reactant
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1.507 g
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602.5 mg
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10.62 g
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60 mL
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Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Bromothiophene-2-carboxylic acid (5.40 g) was dissolved in ethanol (50 ml), 4-dimethylaminopyridine (3.82 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (6.0 g) were successively added, and the mixture was stirred overnight at room temperature. Water was added to the reaction mixture, and the mixture was extracted 3 times with ethyl acetate. The organic layer was washed successively with water, 10% aqueous citric acid (twice), water, saturated aqueous sodium hydrogencarbonate and brine, and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to give the title compound (5.99 g).
Quantity
5.4 g
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50 mL
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6 g
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3.82 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 5-bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate
Ethyl 5-bromothiophene-2-carboxylate

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